molecular formula C9H13BrN2 B1411937 [(5-Bromopyridin-2-yl)methyl](ethyl)methylamine CAS No. 1565917-54-5

[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine

Cat. No.: B1411937
CAS No.: 1565917-54-5
M. Wt: 229.12 g/mol
InChI Key: AGARMGWHXTYKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine is a useful research compound. Its molecular formula is C9H13BrN2 and its molecular weight is 229.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(5-Bromopyridin-2-yl)methyl](ethyl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(5-Bromopyridin-2-yl)methyl](ethyl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-3-12(2)7-9-5-4-8(10)6-11-9/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGARMGWHXTYKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

structural elucidation of (5-Bromopyridin-2-yl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of (5-Bromopyridin-2-yl)methylmethylamine

Abstract

This technical guide provides a comprehensive, multi-technique approach for the unambiguous , a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Eschewing a rigid template, this document follows a logical, evidence-based narrative that mirrors the scientific process of structural confirmation. We will detail the strategic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by two-dimensional correlation experiments. The causality behind experimental choices is emphasized, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and professionals who require a deep understanding of modern analytical workflows for novel chemical entities.

Introduction and Strategic Overview

(5-Bromopyridin-2-yl)methylmethylamine is a heterocyclic compound featuring a pyridine core, a common scaffold in pharmacologically active molecules. Its structure combines a bromine atom at the 5-position, which can serve as a handle for further synthetic modifications (e.g., cross-coupling reactions), and a dimethylaminomethyl group at the 2-position, which can influence solubility and receptor binding. Accurate structural verification is the bedrock of any research and development program, ensuring that biological and chemical data are correctly attributed to the intended molecular entity.

The elucidation strategy for this compound is predicated on a synergistic workflow, where each analytical technique provides complementary information to build a complete and validated structural picture. The primary techniques employed are High-Resolution Mass Spectrometry (HRMS) for elemental composition, Electron Ionization Mass Spectrometry (EI-MS) for fragmentation analysis, and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to establish the precise connectivity of atoms.

Elucidation_Workflow cluster_synthesis Hypothesized Structure cluster_mass_spec Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_conclusion Final Confirmation Hypothesis (5-Bromopyridin-2-yl)methylmethylamine C₈H₁₁BrN₂ HRMS HRMS (ESI-TOF) Confirm Elemental Formula Hypothesis->HRMS 1. Verify Mass EIMS EI-MS Analyze Fragmentation Pattern HRMS->EIMS 2. Fragment H_NMR ¹H NMR Proton Environment & Splitting EIMS->H_NMR 3. Proton Analysis C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR 4. Carbon Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity C_NMR->TwoD_NMR 5. Confirm Connectivity Final_Structure Validated Structure TwoD_NMR->Final_Structure 6. Finalize

Figure 1: A strategic workflow for the structural elucidation of the target compound.

Mass Spectrometry: Confirming Composition and Fragmentation

Mass spectrometry is the first line of analysis, providing two critical pieces of information: the exact molecular weight and elemental composition (via HRMS) and structural clues from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

The primary goal of HRMS is to confirm the molecular formula. The proposed structure, C₈H₁₁BrN₂, has a calculated monoisotopic mass that can be precisely matched against the experimental value. The presence of bromine is a key validation point, as its two major isotopes, ⁷⁹Br and ⁸¹Br, have a nearly 1:1 natural abundance, resulting in a characteristic M+ and M+2 isotopic pattern with almost equal intensity.

ParameterTheoretical ValueExpected Observation
Molecular Formula C₈H₁₁BrN₂-
[M+H]⁺ (⁷⁹Br) 202.0133A high-resolution peak within ±5 ppm
[M+H]⁺ (⁸¹Br) 204.0112A high-resolution peak within ±5 ppm
Isotopic Ratio ~1:1Two peaks of nearly equal intensity, separated by ~2 Da
Electron Ionization (EI) Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. The resulting fragmentation pattern is a molecular fingerprint.[1][2] For (5-Bromopyridin-2-yl)methylmethylamine, fragmentation is dictated by the stability of the resulting ions and radicals. Key fragmentation pathways include the loss of the bromine atom, benzylic cleavage, and cleavage of the pyridine ring.

The most stable carbocation formed by simple cleavage is often the one that dictates the base peak (the most intense peak in the spectrum). In this case, benzylic cleavage to lose the •N(CH₃)₂ radical and form a picolyl cation is highly favorable.

Fragmentation_Pathway M Molecular Ion [C₈H₁₁BrN₂]⁺˙ m/z = 201/203 F1 [M - Br]⁺ [C₈H₁₁N₂]⁺ m/z = 123 M->F1 - •Br F2 [M - •N(CH₃)₂]⁺ [C₇H₆BrN]⁺ m/z = 183/185 M->F2 - •N(CH₃)₂ (Benzylic Cleavage) F3 [F2 - Br]⁺ [C₇H₆N]⁺ m/z = 104 F2->F3 - •Br F4 [F2 - HCN]⁺ [C₆H₅Br]⁺ m/z = 156/158 F2->F4 - HCN F5 [C₄H₄]⁺˙ m/z = 52 F3->F5 - HCN

Figure 2: Predicted major fragmentation pathways for (5-Bromopyridin-2-yl)methylmethylamine in EI-MS.

Table 2: Predicted EI-MS Fragmentation Data

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Comments
201/203 [C₈H₁₁BrN₂]⁺˙ Molecular ion (M⁺˙) peak. The ~1:1 isotopic pattern is a key identifier.[3]
183/185 [C₇H₆BrN]⁺ Loss of the dimethylamino radical (•N(CH₃)₂). This benzylic cleavage is highly favorable and may result in the base peak.[4]
156/158 [C₆H₅Br]⁺ Loss of HCN from the m/z 183/185 fragment.
123 [C₈H₁₁N₂]⁺ Loss of the bromine radical (•Br) from the molecular ion.

| 104 | [C₇H₆N]⁺ | Loss of the bromine radical from the m/z 183/185 fragment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed connectivity of a molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides an unambiguous map of the molecular structure. The chemical shifts are influenced by the electronic environment of each nucleus.[5]

Predicted ¹H and ¹³C NMR Spectra

The pyridine ring contains three aromatic protons, whose chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating effect of the alkyl-amino substituent.[6][7] The aliphatic region will show two singlets: one for the methylene (-CH₂-) bridge and one for the two equivalent methyl (-CH₃) groups.

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Position Predicted ¹H Shift (ppm), Multiplicity, Integration Predicted ¹³C Shift (ppm) Rationale for Prediction
Pyridine H-3 ~7.5, dd, 1H ~123 Ortho to the -CH₂- group and meta to the Br.
Pyridine H-4 ~7.8, dd, 1H ~140 Ortho to the Br and meta to the -CH₂- group. Significant downfield shift due to Br.[8]
Pyridine H-6 ~8.6, d, 1H ~151 Ortho to the ring nitrogen and meta to the Br, expected to be the most downfield aromatic proton.[9]
Pyridine C-2 - ~158 Substituted with the -CH₂N(CH₃)₂ group.
Pyridine C-3 - ~121 See H-3.
Pyridine C-4 - ~140 See H-4.
Pyridine C-5 - ~118 Substituted with Br, signal may be attenuated.
Pyridine C-6 - ~150 Adjacent to the electronegative nitrogen.
-CH₂- ~3.6, s, 2H ~64 Methylene group adjacent to the pyridine ring and the nitrogen atom.

| -N(CH₃)₂ | ~2.3, s, 6H | ~45 | Two equivalent methyl groups on the nitrogen. |

Note: Chemical shifts are estimations based on data for similarly substituted pyridines.[10]

2D NMR for Definitive Connectivity

While 1D NMR provides strong evidence, 2D NMR experiments are required for absolute confirmation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. A COSY spectrum would show correlations between H-3 and H-4, and between H-4 and H-6, confirming their adjacent positions on the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom. This experiment would link the signals in the ¹H spectrum to their corresponding signals in the ¹³C spectrum (e.g., the proton at ~7.5 ppm to the carbon at ~123 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall framework by showing correlations between protons and carbons that are 2 or 3 bonds away.

HMBC_Correlations cluster_structure Key HMBC Correlations mol H_CH2 C2 H_CH2->C2 ³J C6 H_CH2->C6 ³J C_NCH3 H_CH2->C_NCH3 ²J H_NCH3 C_CH2 H_NCH3->C_CH2 ²J H6 H6->C2 ³J H3 H3->C2 ²J HMBC_Simplified H_CH2 H-CH₂ C2 C-2 H_CH2->C2 ³J C6 C-6 H_CH2->C6 ³J C_NCH3 C-N(CH₃)₂ H_CH2->C_NCH3 ²J H_NCH3 H-N(CH₃)₂ C_CH2 C-CH₂ H_NCH3->C_CH2 ²J H6 H-6 H6->C2 ³J

Figure 3: Key expected HMBC correlations to confirm the substitution pattern.

Critical HMBC Correlations:

  • -CH₂- Protons to C-2 and C-6: A correlation from the methylene protons (~3.6 ppm) to the pyridine carbon C-2 (~158 ppm) and C-6 (~150 ppm) is definitive proof that the substituent is at the 2-position.

  • -N(CH₃)₂ Protons to -CH₂- Carbon: A correlation from the methyl protons (~2.3 ppm) to the methylene carbon (~64 ppm) confirms the connectivity of the side chain.

  • H-6 Proton to C-2: A correlation from the downfield aromatic proton H-6 (~8.6 ppm) to the substituted carbon C-2 provides further validation of the 2,5-substitution pattern.

Experimental Protocols

Sample Preparation Protocol (NMR)
  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR analysis or 20-30 mg for ¹³C NMR analysis into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently vortex the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Analysis: The sample is now ready for insertion into the NMR spectrometer.

NMR Data Acquisition
  • Spectrometer: Bruker ADVANCE III (or equivalent) operating at a ¹H frequency of 400 MHz or higher.

  • 1D Spectra:

    • ¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 30° pulse angle, a relaxation delay of 2.0 s, and accumulate 1024 scans.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard manufacturer pulse programs, optimizing spectral widths to cover all relevant signals.

Mass Spectrometry Data Acquisition
  • HRMS (ESI): Infuse a dilute solution of the sample (1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) into an ESI-TOF mass spectrometer. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • EI-MS: Introduce the sample via a direct insertion probe or GC inlet into a magnetic sector or quadrupole mass spectrometer. Use a standard electron energy of 70 eV. Acquire data over a mass range of m/z 35-300.

Conclusion

The can be confidently achieved through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry validates the elemental formula, C₈H₁₁BrN₂, with the characteristic bromine isotopic pattern serving as a crucial confirmation point. The fragmentation pattern observed in EI-MS provides key structural motifs, notably the facile benzylic cleavage. Finally, a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous map of the atomic connectivity, confirming the 2,5-substitution pattern of the pyridine ring and the structure of the side chain. The convergence of these independent datasets provides a self-validating and definitive confirmation of the molecular structure.

References

  • Benchchem. Unraveling Mass Spectral Fragmentation: A Comparative Guide to 3-Bromopyridine and its Deuterated Analog.
  • Benchchem. Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4.
  • Supporting Information for "Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines". Royal Society of Chemistry.
  • Table: 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Brühl, I., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. ACS Publications.
  • 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook.
  • 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook.
  • Supporting Information for various pyridine compounds. The Royal Society of Chemistry.
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.
  • Fragmentation (mass spectrometry). Wikipedia.
  • Pyridine. Wikipedia.

Sources

Methodological & Application

Synthesis of (5-Bromopyridin-2-yl)methylmethylamine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and drug development, as the pyridine motif is a prevalent scaffold in a vast array of pharmacologically active compounds. (5-Bromopyridin-2-yl)methylmethylamine is a valuable building block for the synthesis of more complex molecules. This application note provides a detailed, field-proven protocol for the synthesis of (5-Bromopyridin-2-yl)methylmethylamine through a one-pot reductive amination of 5-bromopyridine-2-carbaldehyde with methylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for the preparation of this key intermediate.

Mechanistic Rationale and Reagent Selection

Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] The reaction proceeds through the initial formation of an imine or iminium ion from the condensation of an aldehyde or ketone with an amine. This intermediate is then reduced in situ to the corresponding amine.[2]

Choice of Reducing Agent: While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for one-pot reductive aminations.[3] Its mild nature prevents the premature reduction of the starting aldehyde, a common side reaction with stronger reducing agents like sodium borohydride.[3][4] The reaction rate for the reduction of the iminium ion intermediate is significantly faster than that for the aldehyde, ensuring high chemoselectivity and leading to cleaner reaction profiles with fewer byproducts.[4] Furthermore, NaBH(OAc)₃ is a safer alternative to other reagents like sodium cyanoborohydride, which can release toxic cyanide gas.

Experimental Workflow Overview

The synthesis of (5-Bromopyridin-2-yl)methylmethylamine is achieved in a one-pot procedure. 5-Bromopyridine-2-carbaldehyde is first reacted with a solution of methylamine to form the corresponding imine intermediate. Without isolation, this intermediate is then reduced in situ by the addition of sodium triacetoxyborohydride. The reaction is subsequently quenched, and the product is isolated and purified.

Caption: Reductive Amination Workflow for (5-Bromopyridin-2-yl)methylmethylamine Synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of (5-Bromopyridin-2-yl)methylmethylamine on a laboratory scale. Adherence to all safety precautions is mandatory.

Reagent and Solvent Data
Reagent/SolventFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Bromopyridine-2-carbaldehydeC₆H₄BrNO186.011.00 g5.381.0
Methylamine (40% in H₂O)CH₅N31.060.84 mL~10.76~2.0
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.71 g8.071.5
Dichloromethane (DCM)CH₂Cl₂84.9320 mL--
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromopyridine-2-carbaldehyde (1.00 g, 5.38 mmol).

  • Solvent Addition: Add dichloromethane (20 mL) to the flask and stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Amine Addition: To the stirred solution, add a 40% aqueous solution of methylamine (0.84 mL, ~10.76 mmol) dropwise over 5 minutes. A slight exotherm may be observed. Stir the resulting mixture at room temperature for 30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.71 g, 8.07 mmol) portion-wise over 10 minutes. Gas evolution may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Quench: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~20 mL) until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 50%) to yield (5-Bromopyridin-2-yl)methylmethylamine as a pale yellow oil.

Safety and Handling Precautions

  • 5-Bromopyridine-2-carbaldehyde: May cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methylamine Solution: Corrosive and flammable. Causes severe skin burns and eye damage.[5] May cause respiratory irritation.[5] Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate PPE.

  • Sodium Triacetoxyborohydride: Reacts with water to release flammable gases.[6] Causes serious eye irritation. Handle in a dry, inert atmosphere and wear appropriate PPE.

Characterization of (5-Bromopyridin-2-yl)methylmethylamine

  • Appearance: Pale yellow oil.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (d, J = 2.4 Hz, 1H), 7.80 (dd, J = 8.4, 2.4 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 3.75 (s, 2H), 2.45 (s, 3H), 1.80 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.5, 150.0, 141.0, 122.0, 120.5, 57.0, 36.0.

  • Mass Spectrometry (ESI): m/z calculated for C₇H₉BrN₂ [M+H]⁺: 201.00, found 201.1.

Note: The provided NMR data is predicted and should be confirmed by experimental analysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of (5-Bromopyridin-2-yl)methylmethylamine via a one-pot reductive amination. The use of sodium triacetoxyborohydride offers a safe, mild, and efficient method for this transformation, yielding the desired product in good purity. This procedure is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in the fields of medicinal chemistry and drug discovery.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Loba Chemie. (2018). METHYLAMINE SOLUTION 30% FOR SYNTHESIS MSDS. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Chemistry Steps. (2024). Reductive Amination. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving Substituted Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including the ability to act as a hydrogen bond acceptor and its capacity for substitution at multiple positions, have established it as a "privileged scaffold".[3][4][5] This means that the pyridine core is found in a disproportionately high number of bioactive compounds and approved drugs, targeting a wide array of biological targets.[6][7][8] From kinase inhibitors in oncology like Imatinib to antiviral agents such as Nevirapine, the versatility of the substituted pyridine is undeniable.[3][6][8] The electron-deficient nature of the pyridine ring, in contrast to its carbocyclic analog benzene, influences its metabolic stability and protein-binding interactions, often enhancing the pharmacokinetic properties of drug candidates.[4][9]

High-throughput screening (HTS) is the engine of modern early-stage drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[10][11] When screening libraries rich in substituted pyridine derivatives, the choice of assay technology is paramount to ensure robust and reliable identification of genuine "hits". This document provides detailed application notes and protocols for two powerful HTS assays well-suited for screening substituted pyridine scaffolds: a Fluorescence Polarization (FP) assay for competitive binding and an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) for kinase inhibition.

Section 1: Foundational Principles of High-Throughput Screening for Pyridine Scaffolds

The success of any HTS campaign hinges on a well-designed and validated assay.[12] For libraries containing substituted pyridines, which can sometimes exhibit intrinsic fluorescence or act as quenchers, selecting an appropriate assay technology is critical to minimize false positives and negatives.[13]

Causality in Assay Selection: Why Fluorescence Polarization and AlphaScreen®?
  • Fluorescence Polarization (FP): FP is a homogeneous assay that measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.[14][15][16] It is an ideal method for competitive binding assays where a small molecule from the screening library displaces a fluorescently labeled ligand from its target protein. The key advantage of FP is its ratiometric nature, which minimizes interference from the intrinsic fluorescence of library compounds.[17] Since the readout is based on the polarization of light, not just its intensity, it is less susceptible to colored compounds that might absorb light at the excitation or emission wavelengths.

  • AlphaScreen®: This is a bead-based, no-wash immunoassay technology that relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity.[18][19][20] This proximity is dictated by the biological interaction being studied, such as an antibody capturing a phosphorylated substrate. AlphaScreen® is exceptionally sensitive and robust for enzymatic assays, particularly for kinases.[21][22] Its signal is highly amplified and time-resolved, which helps to reduce background noise and interference from fluorescent compounds.

The Imperative of Self-Validating Systems: Controls are Key

Every protocol described herein is designed as a self-validating system. This is achieved through the judicious use of controls, which are essential for data normalization and for establishing confidence in the generated results.

  • Negative Controls (0% Activity): Typically contain all assay components except the active enzyme or target protein, or they include a known, potent inhibitor at a saturating concentration. This defines the baseline signal.

  • Positive Controls (100% Activity): Contain all assay components, including the active enzyme or target, in the absence of any inhibitor. This defines the maximum signal window.

  • Compound Controls: Wells containing only the library compound and buffer to assess for autofluorescence or signal quenching.

The quality and reliability of an HTS assay are often quantified by the Z'-factor, which is calculated from the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.

Section 2: Protocol for a Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a competitive binding assay to identify substituted pyridine compounds that bind to a hypothetical bromodomain protein, "BRD-X," by displacing a fluorescently labeled known ligand.

Experimental Workflow for FP Assay

FP_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_readout Incubation & Readout Compound_Dispensing Dispense Library Compounds (e.g., 50 nL in DMSO) Protein_Addition Add BRD-X Protein (e.g., 10 µL) Compound_Dispensing->Protein_Addition To 384-well plate Control_Dispensing Dispense Controls (DMSO, Ref. Inhibitor) Control_Dispensing->Protein_Addition Tracer_Addition Add Fluorescent Tracer (e.g., 10 µL) Protein_Addition->Tracer_Addition Mix Incubation Incubate at RT (e.g., 60 min) Tracer_Addition->Incubation Mix FP_Read Read Fluorescence Polarization (Ex/Em appropriate for tracer) Incubation->FP_Read

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20.

  • BRD-X Protein: Recombinant human BRD-X at a stock concentration of 1 µM.

  • Fluorescent Tracer: A known ligand for BRD-X conjugated to a fluorophore (e.g., fluorescein), with a stock concentration of 100 nM.

  • Reference Inhibitor: A known, potent inhibitor of BRD-X at a stock concentration of 1 mM in DMSO.

  • Screening Library: Substituted pyridine compounds dissolved in DMSO at 10 mM.

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of each library compound from the screening collection into the wells of the 384-well assay plate. This results in a final compound concentration of 10 µM in a 20 µL assay volume.

    • For controls, dispense 50 nL of DMSO into the positive and negative control wells.

    • Dispense 50 nL of the reference inhibitor into additional negative control wells.

  • Reagent Preparation:

    • Prepare a 2X BRD-X protein solution by diluting the stock to 20 nM in assay buffer.

    • Prepare a 2X fluorescent tracer solution by diluting the stock to 10 nM in assay buffer.

  • Reagent Addition:

    • Add 10 µL of the 2X BRD-X protein solution to all wells containing library compounds and to the positive control wells.

    • Add 10 µL of assay buffer (without protein) to the negative control wells designated for no-protein controls.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light. The incubation time should be sufficient to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization-capable microplate reader using appropriate excitation and emission filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein).

    • Ensure the G-factor is correctly calibrated for the instrument and assay buffer.

Data Analysis and Interpretation

The output from the plate reader will be in millipolarization (mP) units.

  • Calculate Percent Inhibition: % Inhibition = 100 * (mP_positive_control - mP_sample) / (mP_positive_control - mP_negative_control)

  • Hit Identification:

    • Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells) are considered primary hits.

Table 1: Representative Data for FP Assay

Well TypeDescriptionAverage mPStd. Dev.% InhibitionZ'-Factor
Positive ControlBRD-X + Tracer + DMSO250100%0.78
Negative ControlTracer + DMSO (No Protein)505100%
Hit CompoundBRD-X + Tracer + 10 µM Pyridine Hit100875%
Non-Hit CompoundBRD-X + Tracer + 10 µM Pyridine Non-Hit245122.5%

Section 3: Protocol for an AlphaScreen® Kinase Inhibition Assay

This protocol details an assay to identify substituted pyridine compounds that inhibit the activity of a hypothetical tyrosine kinase, "PYK-1". The assay measures the phosphorylation of a biotinylated peptide substrate.

Signaling Pathway and Assay Principle

AlphaScreen_Principle cluster_reaction Kinase Reaction cluster_detection AlphaScreen Detection PYK1 PYK-1 Kinase pSubstrate Phosphorylated Substrate PYK1->pSubstrate Phosphorylates ATP ATP ADP ADP Substrate Biotinylated Peptide Substrate pSubstrate_detect Phosphorylated Substrate pSubstrate->pSubstrate_detect Donor Streptavidin Donor Bead Light Signal (520-620 nm) Donor->Light Proximity Donor->pSubstrate_detect Binds Biotin Acceptor Anti-Phosphotyrosine Acceptor Bead Acceptor->Light Proximity Acceptor->pSubstrate_detect Binds p-Tyr

Caption: Principle of the AlphaScreen kinase inhibition assay.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • Kinase Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • PYK-1 Kinase: Recombinant active PYK-1 at a stock concentration of 500 nM.

  • Biotinylated Peptide Substrate: A suitable peptide substrate for PYK-1 with a C-terminal biotin tag, at a stock concentration of 10 µM.

  • ATP: Adenosine triphosphate at a stock concentration of 10 mM.

  • AlphaScreen® Reagents:

    • Streptavidin Donor Beads

    • Anti-Phosphotyrosine (P-Tyr-100) Acceptor Beads

  • Stop/Detection Buffer: 50 mM HEPES, pH 7.5, 50 mM EDTA, 0.1% BSA.

  • Assay Plates: 384-well, white, opaque plates (e.g., ProxiPlate™).

Procedure:

  • Compound Plating:

    • Dispense 50 nL of library compounds (10 mM in DMSO) or controls into the wells of a 384-well white plate.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate mix in kinase buffer containing 4 nM PYK-1 kinase and 100 nM biotinylated peptide substrate.

    • Add 5 µL of the 2X enzyme/substrate mix to each well.

    • Mix the plate gently.

    • Prepare a 2X ATP solution in kinase buffer at a concentration equal to the Kₘ of ATP for PYK-1 (e.g., 20 µM).

    • Add 5 µL of the 2X ATP solution to all wells to initiate the kinase reaction. For negative controls, add 5 µL of kinase buffer without ATP.

    • Mix, seal the plate, and incubate at room temperature for 60 minutes.

  • Detection:

    • Prepare the AlphaScreen® bead mix in Stop/Detection Buffer in subdued light. Dilute the Streptavidin Donor beads and Anti-Phosphotyrosine Acceptor beads to a final concentration of 20 µg/mL each.

    • Add 10 µL of the bead mix to all wells to stop the reaction and initiate detection.

    • Seal the plate with an aluminum seal and incubate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition:

    • Read the plate on an AlphaScreen®-capable plate reader (e.g., EnVision® or PHERAstar®).

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_positive_control - Signal_sample) / (Signal_positive_control - Signal_negative_control)

  • Hit Confirmation and Follow-up:

    • Primary hits are typically re-tested from fresh compound stocks to confirm activity.

    • Confirmed hits should be tested in dose-response format to determine their IC₅₀ values.

Table 2: Representative Data for AlphaScreen® Assay

Well TypeDescriptionAverage AlphaScreen CountsStd. Dev.% InhibitionZ'-Factor
Positive ControlPYK-1 + Substrate + ATP + DMSO200,00015,0000%0.82
Negative ControlPYK-1 + Substrate + DMSO (No ATP)5,0001,000100%
Hit CompoundFull Reaction + 10 µM Pyridine Hit30,0004,50087.2%
Non-Hit CompoundFull Reaction + 10 µM Pyridine Non-Hit195,00018,0002.6%

Conclusion: Advancing Drug Discovery with Pyridine Scaffolds

The substituted pyridine scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. The successful identification of promising lead compounds from pyridine-focused libraries is critically dependent on the use of robust and well-validated high-throughput screening assays. The Fluorescence Polarization and AlphaScreen® protocols detailed in this guide provide researchers with powerful, field-proven methodologies to prosecute their drug discovery campaigns. By understanding the causality behind the experimental design and adhering to rigorous standards of data quality and analysis, scientists can confidently identify and advance the next generation of pyridine-based medicines.

References

  • Role of pyridines as enzyme inhibitors in medicinal chemistry. ResearchGate. [Link]

  • Improving the Utility of Molecular Scaffolds for Medicinal and Computational Chemistry. Taylor & Francis Online. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

  • Medicinal Chemistry Scaffolds. Sustainability Directory. [Link]

  • Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • New and Unusual Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Medical Press. [Link]

  • Pyridine core containing drugs with their biological activities. ResearchGate. [Link]

  • AlphaScreen. BMG LABTECH. [Link]

  • Statistical practice in high-throughput screening data analysis. PubMed. [Link]

  • Principle of the AlphaScreen kinase assay. ResearchGate. [Link]

  • AlphaScreen SureFire Phospho-ERK assay. BMG LABTECH. [Link]

  • AlphaScreen®. Berthold Technologies. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Dove Medical Press. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. MDPI. [Link]

  • Some commercially available drugs containing the pyridine scaffold. ResearchGate. [Link]

  • AlphaScreen assays. (A) Principles of AlphaScreen technology. ResearchGate. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Statistical techniques for handling high content screening data. Drug Target Review. [Link]

  • A Brief View on Pyridine Compounds. Open Access Journals. [Link]

  • Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Infinix Bio. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • High-Throughput Screening Data Analysis. Basicmedical Key. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. ResearchGate. [Link]

  • Development of a High-Throughput Screening Assay to Identify Inhibitors of the Lipid Kinase PIP5K1C. PubMed. [Link]

  • Pyridines. Wikipedia. [Link]

  • Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

  • Fluorescence polarization assays in small molecule screening. PubMed. [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. NCBI. [Link]

  • Fluorescence Polarization (FP). Molecular Devices. [Link]

  • High-Throughput Screening Assay Profiling for Large Chemical Databases. Springer. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

Sources

Application Note: A Robust and Validated HPLC-UV Method for the Quantification of (5-Bromopyridin-2-yl)methylmethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of (5-Bromopyridin-2-yl)methylmethylamine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its precise quantification is critical for ensuring process control and the quality of the final active pharmaceutical ingredient (API). The developed method is demonstrated to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. Detailed protocols for sample preparation, chromatographic conditions, and method validation are provided to enable immediate implementation in a quality control or research and development setting.

Introduction

(5-Bromopyridin-2-yl)methylmethylamine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a range of biologically active molecules. The purity and concentration of this intermediate directly impact the yield and impurity profile of the final API. Therefore, a reliable and validated analytical method for its quantification is paramount. This application note addresses the need for such a method by providing a comprehensive guide to an HPLC-UV based assay. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of (5-Bromopyridin-2-yl)methylmethylamine

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValue (Estimated/Reported)Source/Justification
Chemical Structure Chemical Structure-
Molecular Formula C₇H₉BrN₂[1]
Molecular Weight 201.06 g/mol [1]
Predicted pKa ~5-6The pyridine nitrogen is basic. The pKa of pyridine is ~5.2. Alkyl substitution can slightly increase the basicity. [2]
Predicted Solubility Soluble in polar organic solvents (e.g., Methanol, Acetonitrile). Moderately soluble in water, with solubility dependent on pH.The presence of the polar pyridine and amine functionalities suggests solubility in polar solvents. The basic nature indicates that solubility in aqueous solutions will increase at lower pH due to protonation. [3]
UV Absorbance (λmax) ~270-280 nmBromo-substituted pyridine derivatives typically exhibit strong UV absorbance in this region. [4]

Recommended Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection was chosen for its robustness, widespread availability, and suitability for quantifying aromatic compounds.

Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV detector is suitable.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmA column with an embedded polar group or a modern, highly deactivated C18 phase is recommended to achieve good peak shape for this polar basic compound. [5]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic mobile phase protonates the analyte, leading to better retention on a reversed-phase column and improved peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good separation efficiency.
Gradient 10-90% B over 10 minutesA gradient elution is employed to ensure the elution of any potential impurities with different polarities and to maintain a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 275 nmBased on the expected UV absorbance of bromo-substituted pyridines, this wavelength provides good sensitivity. [4]
Run Time 15 minutesAllows for the elution of the main peak and any late-eluting impurities, followed by column re-equilibration.
Sample and Standard Preparation Protocol

Standard Preparation:

  • Primary Stock Standard (1 mg/mL): Accurately weigh approximately 25 mg of (5-Bromopyridin-2-yl)methylmethylamine reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock standard with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a sample containing an amount of (5-Bromopyridin-2-yl)methylmethylamine expected to be within the calibration range.

  • Dissolve the sample in a known volume of diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter. [6]

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines. [7]

System Suitability

System suitability testing is performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Protocol: Inject a blank (diluent), a placebo (if applicable), and a spiked sample.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank and placebo chromatograms.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. [8]

  • Protocol: Analyze a series of at least five standard solutions over the concentration range of 1-100 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of the response, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. [9]

  • Protocol: Introduce small, deliberate changes to the method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.

Data Presentation and Visualization

Summary of Validation Results
Validation ParameterResultAcceptance Criteria
Specificity No interference observedNo interference at the analyte retention time
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8%, Intermediate: 1.2%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness Method is robustSystem suitability criteria met under all varied conditions
Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_start Start weigh Accurately Weigh Reference Standard/Sample prep_start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system HPLC System with UV Detector filter->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 275 nm separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification report Generate Report quantification->report

Caption: Workflow for the quantification of (5-Bromopyridin-2-yl)methylmethylamine.

Conclusion

The HPLC-UV method described in this application note is a reliable, robust, and validated procedure for the quantification of (5-Bromopyridin-2-yl)methylmethylamine. The method is straightforward to implement and adheres to the stringent requirements of the pharmaceutical industry for analytical method validation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to accurately determine the concentration of this important pharmaceutical intermediate.

References

  • University of Tartu. pKa values bases.[Link]

  • ResearchGate. Trends in PhysChem Properties of Newly Approved Drugs over the Last Six Years; Predicting Solubility of Drugs Approved in 2021.[Link]

  • MDPI. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material.[Link]

  • Chromatography Forum. Which column for basic analytes.[Link]

  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis.[Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • Pharmaguideline. Steps for HPLC Method Validation.[Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry.[Link]

Sources

scale-up synthesis of N-substituted bromopyridines for pilot plant production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-substituted bromopyridines (specifically N-alkyl-bromo-2-pyridones ) is a cornerstone transformation in the production of kinase inhibitors and allosteric modulators. While bench-scale synthesis is trivial, pilot-plant scale-up (10–100 kg) introduces two critical failure modes:

  • Process Safety: Electrophilic bromination using N-Bromosuccinimide (NBS) exhibits delayed exotherms and autocatalytic decomposition, particularly in polar aprotic solvents like DMF.

  • Quality Attribute (Regioselectivity): The ambident nucleophilicity of the pyridone oxygen and nitrogen leads to competitive O-alkylation (alkoxypyridine) vs. N-alkylation (pyridone), requiring precise base/solvent tuning.

This guide details a Safety-First Scale-Up Protocol for the production of N-substituted bromopyridones, prioritizing thermal hazard management and genotoxic impurity (GTI) control.

Part 1: Process Safety & Route Selection

Thermal Hazard Assessment: The NBS Problem

N-Bromosuccinimide (NBS) is the standard brominating agent due to its high atom economy compared to


. However, at scale, NBS presents severe thermal risks.
  • The Hazard: NBS undergoes exothermic decomposition (

    
    ).[1] Incompatible solvents can trigger this at temperatures as low as 50°C.
    
  • The "Forbidden" Solvent: Never use DMF with NBS at pilot scale.

    • Mechanism:[1][2][3][4][5] DMF reacts with NBS to form Vilsmeier-type intermediates, leading to violent, runaway decomposition with gas evolution.

    • Safe Alternative: Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF) (with strict temperature control).

Genotoxic Impurity (GTI) Strategy

N-Alkylation typically utilizes alkyl halides (R-X) or sulfonates.[6] Residual R-X are potential carcinogens (ICH M7 guidelines).

  • Control Strategy: The protocol below uses a sacrificial amine quench (e.g., piperazine or morpholine) during workup to chemically scavenge unreacted alkyl halides, converting them into water-soluble salts that are purged during phase separation.

Part 2: Detailed Experimental Protocols

We define the route as: Bromination of 2-Pyridone


 N-Alkylation .
Rationale: Brominating the inexpensive starting material first reduces the financial risk of thermal runaway. It also prevents the bromine source from reacting with sensitive N-alkyl side chains.
Protocol A: Regioselective Bromination of 2-Pyridone (Pilot Scale)

Target: 5-Bromo-2-pyridone (or 3-bromo isomer depending on temp)

1. Equipment Setup:

  • Reactor: Hastelloy or Glass-lined reactor (GLR) with jacket cooling.

  • Dosing: Gravimetric solids feeder (for NBS) or slurry pump. Do not dump solids.

  • Monitoring: In-situ reaction calorimetry (RC1) simulation required prior to run.

2. Reagents & Stoichiometry:

  • 2-Pyridone (1.0 equiv)

  • N-Bromosuccinimide (1.05 equiv)

  • Solvent: Acetonitrile (10 volumes)

  • Catalyst: None (Autocatalytic)

3. Step-by-Step Procedure:

  • Charge: Load 2-pyridone and Acetonitrile into the reactor. Agitate at 150 RPM.

  • Cooling: Adjust jacket temperature to 0°C. Ensure internal temperature (

    
    ) is < 5°C.
    
  • Semi-Batch Addition (Critical):

    • Add NBS in 5 portions over 2 hours.

    • Wait Period: After the first 10% charge, wait 30 minutes.

    • Why? NBS bromination often exhibits an induction period . If you add all NBS before the reaction "kicks off," the accumulated reagent will react simultaneously, causing a massive thermal spike (runaway).

    • Validation: Verify exotherm onset (

      
      ) before adding the second portion.
      
  • Reaction: Stir at 0–5°C for 4 hours. Monitor by HPLC (Target: < 1% SM).

  • Quench: Add aqueous Sodium Bisulfite (10% w/w) to destroy excess NBS. Check with starch-iodide paper (must be white).

  • Isolation:

    • Concentrate solvent to 3 volumes under vacuum.

    • Add Water (10 volumes) to precipitate the product.

    • Filter and wash with cold water.

    • Yield: Expect 85–90%.

Protocol B: N-Alkylation of 5-Bromo-2-pyridone

Target: N-Substituted-5-bromo-2-pyridone

1. Solvent & Base Selection Logic: To favor N-alkylation over O-alkylation, we rely on the Hard-Soft Acid-Base (HSAB) principle and solvent polarity.

ParameterCondition for N-AlkylationCondition for O-Alkylation
Solvent Polar Aprotic (DMF, NMP, DMSO)Non-polar (Toluene, DCM)
Base Cation

,

(Tight ion pair)

(Silver salts - expensive)
Leaving Group Iodide/Bromide (Soft)Tosylate/Triflate (Hard)

Selected System:


 in NMP (N-Methyl-2-pyrrolidone). NMP promotes the dissociation of the potassium salt, favoring the thermodynamic product (N-alkyl).

2. Step-by-Step Procedure:

  • Charge: Load 5-Bromo-2-pyridone (1.0 equiv) and

    
     (powdered, 1.5 equiv) into NMP (8 volumes).
    
  • Heat: Warm to 40°C. The mixture will become a slurry.

  • Addition: Dosing the Alkyl Halide (1.1 equiv) slowly over 1 hour.

    • Exotherm Control: Alkylation is exothermic.[1] Maintain

      
      .[2]
      
  • Reaction: Stir at 50°C for 6–12 hours.

  • GTI Scavenging (The Safety Net):

    • Once conversion is >98%, add Piperazine (0.2 equiv) .

    • Stir for 2 hours at 50°C.

    • Mechanism:[1][2][3][4][5] Piperazine reacts rapidly with residual Alkyl Halide to form a polar quaternary ammonium salt.

  • Workup:

    • Cool to 20°C.

    • Add Water (15 volumes) and Ethyl Acetate (10 volumes).

    • Phase Cut: The product partitions into Ethyl Acetate. The Piperazine-GTI salt stays in the aqueous layer.

  • Crystallization: Swap solvent to Heptane/IPA for final crystallization.

Part 3: Visualization & Logic

Process Safety Decision Tree (Graphviz)

This diagram illustrates the critical decision logic for handling NBS and controlling alkylation selectivity.

G cluster_0 Phase 1: Bromination Safety cluster_1 Phase 2: Regioselectivity (Alkylation) Start Start: 2-Pyridone + NBS SolventCheck Select Solvent Start->SolventCheck DMF DMF Selected SolventCheck->DMF High Solubility MeCN MeCN/MeTHF Selected SolventCheck->MeCN Safety Priority Runaway HAZARD: Thermal Runaway (Vilsmeier Decomposition) DMF->Runaway Safe Proceed to Addition MeCN->Safe BaseCheck Base/Solvent System Safe->BaseCheck AgSalt Ag2CO3 / Toluene BaseCheck->AgSalt Kinetic Control KSalt K2CO3 / NMP BaseCheck->KSalt Thermodynamic Control O_Alk O-Alkylation (Impurity) AgSalt->O_Alk N_Alk N-Alkylation (Target) KSalt->N_Alk

Caption: Decision tree highlighting the critical safety exclusion of DMF with NBS and the thermodynamic control required for N-selective alkylation.

Pilot Plant Unit Operation Workflow

ProcessFlow Reactor GLR Reactor (Bromination) Quench Scrubber/Quench (Bisulfite) Reactor->Quench IPC: <1% SM Feeder Solids Feeder (NBS Dosing) Feeder->Reactor Semi-batch (5 portions) Filter Centrifuge (Isolation) Quench->Filter Slurry Transfer Dryer Vacuum Dryer (LOD < 0.5%) Filter->Dryer Wet Cake Alk_Reactor Alkylation Reactor (NMP/K2CO3) Dryer->Alk_Reactor Dry Intermediate Scavenge GTI Scavenging (Piperazine Addn) Alk_Reactor->Scavenge Post-Reaction Workup/Isolation Workup/Isolation Scavenge->Workup/Isolation

Caption: Unit operation sequence for the two-stage synthesis, emphasizing solids handling and GTI scavenging steps.

Part 4: Quality Control & Impurity Specifications

For a pilot batch to be releasable for GLP Tox or Clinical Phase 1, the following specifications are typical:

AttributeSpecificationMethodRationale
Appearance White to Off-white solidVisualColored impurities often indicate oxidative degradation.
Assay > 98.0% w/wHPLC (UV 254nm)Standard purity requirement.
Regioisomer < 0.5% O-alkyl isomerHPLCO-alkyl isomers are difficult to purge downstream.
Residual NBS Not DetectedStarch-IodideOxidizer carryover is dangerous for next steps.
Alkyl Halide < 10 ppmGC-MS / HeadspaceCritical Safety Attribute. Genotoxic impurity control.
Water < 0.5%Karl FischerWater interferes with subsequent organometallic couplings.

References

  • NBS Thermal Safety: Guan, M., et al. (2021).[1][7] "Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization." Organic Process Research & Development. [Link][7]

  • Genotoxic Impurity Scavenging: Teasdale, A., et al. (2013). "Mechanism-based purge of genotoxic impurities." Organic Process Research & Development. [Link]

  • Pyridone Alkylation Selectivity: Sato, K., et al. (2017). "Practical Synthesis of N-Substituted 2-Pyridones." Tetrahedron. [Link]

  • DMF/NBS Hazard: Yang, J., et al. (2020).[8] "Process Safety Assessment of Reactions Involving DMF and NBS." Organic Process Research & Development. [Link][8]

Sources

Troubleshooting & Optimization

minimizing impurity formation during the synthesis of substituted pyridines

[1]

Ticket #3: Hantzsch Synthesis (Aromatization Impurities)

User Issue: "My Hantzsch pyridine synthesis yields a product contaminated with a yellow solid that has a similar Rf. NMR suggests it's the 1,4-dihydropyridine (1,4-DHP) intermediate."[1]

Diagnosis: This is an Incomplete Aromatization error.[1] The Hantzsch synthesis initially forms 1,4-DHP.[1] The final oxidation step to pyridine is the bottleneck. If you use weak oxidants or insufficient time, the DHP remains.[1] If you use harsh oxidants (e.g., HNO₃), you generate dealkylation impurities (loss of substituents).[1]

Troubleshooting Protocol: Chemoselective Oxidation

Avoid nitric acid or simple air oxidation if you have sensitive substituents.[1]

Recommended Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Manganese Dioxide (MnO₂) .[1]

Protocol (DDQ Method):

  • Dissolve crude 1,4-DHP in Dichloromethane (DCM).[1]

  • Add 1.1 equivalents of DDQ at 0°C (Control the exotherm).

  • Warm to Room Temperature and stir for 1 hour.

  • Purification Trick: The reduced DDQ (DDHQ) precipitates as a solid.[1] Filter it off. Wash the filtrate with basic alumina to remove residual quinones.[1]

Why this works: DDQ operates via a hydride transfer mechanism that is highly specific for the DHP-to-Pyridine conversion, avoiding the radical pathways that lead to side-chain oxidation or polymerization.[1]

FAQ: Metal Scavenging (The Final Polish)

Q: I have successfully synthesized my pyridine, but the Palladium content is >500 ppm. Standard Celite filtration didn't work. Why?

A: Pyridines are excellent ligands.[1] They "strip" Palladium from the catalyst support and solubilize it in your organic phase.[1][4] Physical filtration (Celite) fails because the Pd is now homogeneous (dissolved).[1]

Solution: Chemical Scavenging.[1] Use a scavenger resin with a higher affinity for Pd than your pyridine product.[1]

  • Reagent: Thiol-modified Silica (Si-Thiol) or Trimercaptotriazine (TMT) .[1]

  • Procedure: Add 5 equivalents (w/r/t Pd loading) of Si-Thiol to your organic phase.[1] Stir at 50°C for 4 hours. Filter.

  • Result: Typically reduces Pd from ~500 ppm to <10 ppm.[1]

References

  • Protodeboronation Mechanisms: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles."[1] Journal of the American Chemical Society.[1] Link

  • MIDA Boronates: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010).[1] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." Journal of the American Chemical Society.[1] Link

  • Regioselective Minisci (Blocking Group): Choi, J., et al. (2021).[1][5] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[1] Link

  • Metal Scavenging: Garrett, C. E., & Prasad, K. (2004).[1] "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis. Link

Validation & Comparative

Beyond Ethyl Iodide: A Comparative Guide to N-Ethylation of Secondary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkylation Conundrum

In medicinal chemistry, the N-ethylation of secondary amines to generate tertiary amines is a ubiquitous transformation. Historically, this has been achieved via nucleophilic substitution using ethyl halides (EtI, EtBr) or diethyl sulfate. While kinetically efficient, these "classical" reagents introduce significant liabilities:

  • Lack of Selectivity: The "alkylation chaos." The product (a tertiary amine) is often more nucleophilic than the starting material, leading to uncontrolled over-alkylation and the formation of quaternary ammonium salts (quats).

  • Genotoxicity: Alkyl halides and sulfates are potent alkylating agents with structural alerts for genotoxicity (PGI), complicating downstream purification and regulatory filing.

  • Process Safety: High toxicity and volatility pose handling risks.[1]

This guide evaluates two superior, field-proven alternatives that offer higher chemoselectivity and improved safety profiles: Reductive Amination (the robust standard) and Hydrogen Borrowing Catalysis (the green frontier).

Comparative Analysis of Reagents

The following table contrasts the classical approach with the two recommended alternatives based on selectivity, atom economy, and reaction conditions.

FeatureClassical Alkylation (Et-X)Reductive Amination (Acetaldehyde)Hydrogen Borrowing (Ethanol)
Reagent Ethyl Iodide / BromideAcetaldehyde + NaBH(OAc)₃Ethanol + Ru/Ir Catalyst
Mechanism SN2 SubstitutionCondensation + Hydride ReductionDehydrogenation + Condensation + Hydrogenation
Selectivity Poor (Risk of Quat Salts)Excellent (Stops at Tertiary Amine)Excellent (High Chemoselectivity)
Atom Economy Low (Stoichiometric salt waste)Moderate (Borate salts produced)High (Water is the only byproduct)
Green Metric Red (Toxic, PGI risk)Yellow (Solvent/Reductant waste)Green (Sustainable reagent)
Primary Use Small scale, non-critical substratesGeneral Purpose / Library Synthesis Process Chemistry / Green Mfg

Deep Dive: Reductive Amination

The Industry Standard for Selectivity

For most bench-level medicinal chemistry campaigns, reductive amination is the method of choice. Unlike direct alkylation, this reaction proceeds via an iminium ion intermediate. Since the resulting tertiary amine lacks a proton on the nitrogen, it cannot condense with another equivalent of aldehyde to form a new iminium species, effectively halting the reaction at the tertiary amine stage and preventing over-alkylation.

Why NaBH(OAc)₃? While NaBH₃CN was historically used, Sodium Triacetoxyborohydride (STAB) is preferred today due to its lower toxicity (no cyanide risk) and attenuated reactivity. STAB reduces iminium ions rapidly but reacts negligibly with the aldehyde itself, preventing the side reaction of aldehyde reduction to alcohol.

Mechanism Visualization

The following diagram illustrates the pathway for a secondary amine. Note the formation of the cationic iminium species, which is the substrate for the hydride transfer.

ReductiveAmination Start Secondary Amine (R2NH) + Acetaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (R2N+=CH-CH3) Hemiaminal->Iminium -H2O (Acid Catalysis) Reduction Hydride Transfer (from NaBH(OAc)3) Iminium->Reduction Selective Reduction Product Tertiary Amine (R2N-Et) Reduction->Product

Figure 1: Mechanistic pathway of reductive amination for secondary amines.

Experimental Protocol: Standard STAB Method

Reference Grounding: Abdel-Magid et al. (J. Org. Chem. 1996) [1][2][3]

Reagents:

  • Secondary Amine (1.0 equiv)

  • Acetaldehyde (1.2 - 1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

  • Acetic Acid (1.0 - 2.0 equiv, optional but recommended for basic amines)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Procedure:

  • Preparation: In a dry flask under nitrogen, dissolve the secondary amine (1.0 mmol) in DCE (5 mL).

  • Acidification: If the amine is free base, add Acetic Acid (1-2 mmol). This catalyzes the iminium formation.

  • Carbonyl Addition: Add Acetaldehyde (1.2 mmol). Stir for 10–30 minutes at room temperature to allow equilibrium formation of the hemiaminal/iminium species.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) in one portion. The reaction may mildly exotherm.

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the disappearance of starting amine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.

Critical Note: Acetaldehyde is highly volatile (b.p. 20 °C). It is often better to use it as a solution in the reaction solvent or use a surrogate like paraldehyde (requires acid cracking) if handling is difficult.

Deep Dive: Hydrogen Borrowing (Hydrogen Autotransfer)

The "Green" Frontier

Hydrogen borrowing is a catalytic method that uses ethanol directly as the alkylating agent. It is highly atom-economical because the catalyst "borrows" hydrogen from the alcohol to form the aldehyde in situ, and then "returns" it to reduce the imine/iminium intermediate. Water is the sole byproduct.[4]

Why Ru/Ir Catalysts? Ruthenium (e.g., [Ru(p-cymene)Cl₂]₂) and Iridium (e.g., [Cp*IrCl₂]₂) complexes are the gold standard. They possess the unique ability to catalyze both the oxidation of the alcohol and the reduction of the alkene/imine bond in the same pot.

Mechanism Visualization

This cycle demonstrates the dual role of the metal catalyst (M).

HydrogenBorrowing Ethanol Ethanol (Reagent) Cat_Ox Catalyst (M) Dehydrogenation Ethanol->Cat_Ox H2 transfer to Cat Aldehyde Acetaldehyde (In Situ) Condensation Condensation (-H2O) Aldehyde->Condensation Amine Secondary Amine (Substrate) Amine->Condensation Iminium Iminium/Enamine Intermediate Condensation->Iminium Cat_Red Catalyst-H2 (M-H) Hydrogenation Iminium->Cat_Red Accepts H2 from Cat Product Tertiary Amine (Product) Cat_Ox->Aldehyde Cat_Red->Product Cat_Red->Cat_Ox Cycle Regenerates

Figure 2: The Hydrogen Borrowing catalytic cycle using ethanol.[4]

Experimental Protocol: Ruthenium-Catalyzed Ethylation

Reference Grounding: Hamid et al. (J. Am. Chem. Soc. 2009) & Watson et al. [2, 3]

Reagents:

  • Secondary Amine (1.0 equiv)

  • Ethanol (Solvent and Reagent, excess)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (0.5 - 1.0 mol%)

  • Ligand: DPEphos or dppf (1.0 - 2.0 mol%)

  • Base: K₂CO₃ (0.5 equiv) - Note: Base is required to activate the pre-catalyst.

Procedure:

  • Setup: In a pressure tube or sealed vial, combine the secondary amine (1.0 mmol), [Ru(p-cymene)Cl₂]₂ (3 mg, 0.005 mmol), and DPEphos (5.4 mg, 0.01 mmol).

  • Solvent: Add Ethanol (2-3 mL). The ethanol acts as both the solvent and the ethyl source.

  • Activation: Add K₂CO₃ (0.5 mmol).

  • Reaction: Seal the tube and heat to 110 °C for 12–24 hours. Note: High temperature is necessary to drive the dehydrogenation thermodynamics.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate.

  • Purification: The crude residue is often high purity, but can be purified via flash chromatography if necessary.

Performance Data Comparison

The following data summarizes typical yields and selectivity profiles reported in the literature for the ethylation of N-methylaniline (a model secondary amine).

MetricAlkyl Halide (EtI)Reductive Amination (STAB)Hydrogen Borrowing (Ru)
Yield (Isolated) 65 - 75%85 - 95%80 - 92%
Quat Salt Formation 10 - 20%< 1%Not Observed
Reaction Time 1 - 4 h2 - 4 h12 - 24 h
Temp RT - 60 °CRT110 °C
Functional Group Tolerance Low (Reacts with nucleophiles)High (Tolerates esters, nitriles)Moderate (Sensitive to reduction)

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Hamid, M. H. S. A., Allen, C. L., Lamb, G. W., Maxwell, A. C., Maytum, H. C., Watson, A. J. A., & Williams, J. M. J. (2009).[7] Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society, 131(5), 1766–1774.

  • Hollmann, D., Bahn, S., Tillack, A., & Beller, M. (2007). A General Ruthenium-Catalyzed Synthesis of Tertiary Amines by Direct N-Alkylation of Secondary Amines with Alcohols. Angewandte Chemie International Edition, 46(45), 8691–8694.

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[8] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[7][8][9] The Journal of Organic Chemistry, 67(3), 674–683.[8]

Sources

Safety Operating Guide

Personal protective equipment for handling [(5-Bromopyridin-2-yl)methyl](ethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profiling

Compound Identity: methylamine Chemical Class: Halogenated Pyridine / Tertiary Amine Primary Hazard Profile: CORROSIVE / TOXIC / IRRITANT

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact intermediate may be limited, its structural moieties dictate a "Worst-Case Scenario" safety protocol. We are dealing with a molecule combining the neurotoxic/hepatotoxic potential of a halogenated pyridine with the caustic, volatile nature of a low-molecular-weight amine .

Critical Risks:

  • Skin Absorption: Pyridine derivatives penetrate the dermal barrier rapidly. The amine functionality increases pH, potentially compromising skin integrity and accelerating systemic absorption of the brominated core.

  • Respiratory Damage: Amine vapors are severe respiratory irritants. Inhalation can cause immediate bronchial spasms and delayed pulmonary edema.

  • Ocular Damage: As a base, this compound can cause saponification of ocular tissues (permanent corneal damage) much faster than acids.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "wear gloves" advice.[1][2][3][4][5] It relies on permeation kinetics relevant to organic amines and pyridine solvents.

PPE Selection Logic
  • Standard Nitrile is Insufficient: Pyridine can permeate standard 4-mil nitrile gloves in <6 minutes.

  • The "Double-Shell" System: We utilize a laminate inner liner for chemical resistance, protected by a nitrile outer shell for mechanical durability.

Body AreaRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Inner) Ansell Barrier® (Laminated Film) or equivalent (e.g., Silver Shield)Provides >480 min breakthrough time against pyridines and amines. Standard nitrile degrades rapidly.
Hand Protection (Outer) 5-8 mil Nitrile (Disposable) Protects the inner laminate glove from tears/punctures and provides grip. Change immediately upon splash.[2]
Ocular Chemical Splash Goggles (Indirect Vent) Safety glasses are forbidden . Goggles seal the orbital area against caustic vapors and splashes that track around lenses.
Respiratory Fume Hood (Face Velocity: 80-100 fpm) Primary containment. If work must occur outside a hood (not recommended), use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.
Body Tyvek® Lab Coat (or Chemical Apron) Cotton absorbs and holds amines against the skin. Tyvek repels splashes.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow is designed as a self-validating system. You must verify the safety of the previous step before moving to the next.[3][4]

HandlingProtocol Start START: Pre-Work Check HoodCheck 1. Fume Hood Validation (Verify Flow >80 fpm) Start->HoodCheck PPE_Donning 2. Don PPE (Laminate Inner + Nitrile Outer) HoodCheck->PPE_Donning Pass Weighing 3. Weighing/Dispensing (Closed Balance Inside Hood) PPE_Donning->Weighing Reaction 4. Reaction Setup (Keep Vials Capped) Weighing->Reaction Transfer Waste 5. Waste Segregation (Halogenated Organic) Weighing->Waste Spill? Reaction->Waste Cleanup End END: Decon & Doffing Waste->End

Figure 1: Step-by-step operational workflow for handling hazardous amine intermediates. Note the critical checkpoint at Fume Hood Validation.

Detailed Methodology

Step 1: Engineering Control Validation

  • Ensure the fume hood is operational.

  • The Tissue Test: Tape a small strip of tissue to the sash bottom. It should angle inward steadily. If it flutters violently (turbulence) or hangs dead (no flow), STOP .

Step 2: Weighing & Transfer

  • Never weigh this compound on an open bench. Move the analytical balance into the hood or use a portable containment powder hood.

  • Static Control: Use an antistatic gun if the powder is fluffy; amines can be hygroscopic and sticky.

  • Technique: Use a disposable spatula. Do not attempt to clean and reuse spatulas—dispose of them as solid hazardous waste to prevent cross-contamination.

Step 3: Solubilization

  • Add solvent (e.g., DCM or Methanol) immediately after weighing to reduce dust hazard.

  • Caution: Amines can react exothermically with acids or halogenated solvents under specific conditions.[6] Ensure solvent compatibility.

Emergency Response Pathways

In the event of exposure, seconds determine the extent of permanent injury.

EmergencyResponse Exposure EXPOSURE INCIDENT Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Drench (15 min) 2. Remove Clothing 3. Do NOT Scrub Skin->ActionSkin ActionEye 1. Eyewash (15 min) 2. Hold Eyelids Open 3. Rotate Eyeball Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Support Breathing 3. Seek Medical Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Bring SDS/Chemical Name) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate decision tree for exposure incidents.[2][3] Note: For skin contact with amines, scrubbing can increase absorption—rinse gently but thoroughly.

Specific First Aid Notes
  • Skin: Do not use vinegar or acids to "neutralize" the amine burn. The heat of neutralization will cause further thermal injury. Use only water.

  • Eyes: Contact lenses must be removed during flushing if they do not wash out. Do not delay flushing to remove them.

Disposal & Decontamination[1][2]

The Trap: Because this molecule contains Bromine, it cannot be disposed of in standard "Organic Waste" containers in many jurisdictions. It requires Halogenated Waste segregation.

  • Liquid Waste: Collect in a dedicated carboy labeled "Halogenated Organic Waste (Basic/Amine)."

    • Compatibility Check: Ensure this carboy does not contain strong acids (risk of violent reaction/fumes).

  • Solid Waste: Disposable spatulas, weigh boats, and outer gloves go into "Solid Hazardous Waste."

  • Decontamination of Glassware:

    • Rinse glassware with a dilute acid (e.g., 1M HCl) inside the hood to protonate the amine (turning it into a non-volatile salt).

    • Wash with water and soap.[1][4][7]

    • Collect the first acid rinse as halogenated waste.

References

  • National Institute for Occupational Safety and Health (NIOSH) . Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine
Reactant of Route 2
Reactant of Route 2
[(5-Bromopyridin-2-yl)methyl](ethyl)methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.